molecular formula C29H36N8O5 B1683774 米西立布 CAS No. 802539-81-7

米西立布

货号: B1683774
CAS 编号: 802539-81-7
分子量: 576.6 g/mol
InChI 键: DGVCEXQFNYYRQI-BTJKTKAUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

马来酸米西立布是一种有效的、小分子抑制剂,可以抑制多种细胞周期蛋白依赖性激酶、肌球蛋白受体激酶和 Src 家族激酶。它主要因其潜在的抗肿瘤活性而被研究,这意味着它可以抑制肿瘤的生长。 马来酸米西立布在针对多种癌症(包括胸腺癌和肝细胞癌)的临床试验中显示出有希望的结果 .

科学研究应用

马来酸米西立布具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域:

    化学: 它被用作工具化合物来研究细胞周期蛋白依赖性激酶和其他激酶的抑制。

    生物学: 它有助于了解激酶在细胞周期调节和癌症进展中的作用。

    医学: 马来酸米西立布正在被研究作为治疗多种癌症(包括胸腺癌、肝细胞癌和非小细胞肺癌)的潜在方法。 .

    工业: 它被用于开发新的癌症疗法,以及作为药物发现中的参考化合物.

作用机制

马来酸米西立布通过抑制多种细胞周期蛋白依赖性激酶、肌球蛋白受体激酶和 Src 家族激酶发挥作用。这些激酶在细胞周期调节、细胞生长和癌症的恶性进展中起着至关重要的作用。通过抑制这些激酶,马来酸米西立布可以抑制肿瘤生长和增殖。 涉及的分子靶标和途径包括抑制细胞周期蛋白依赖性激酶 1、细胞周期蛋白依赖性激酶 2 和细胞周期蛋白依赖性激酶 4 .

未来方向

Milciclib has shown promising results in clinical trials, particularly in combination with gemcitabine for treating non-small cell lung cancer (NSCLC) subjects with pan KRAS-positive mutations . The results warrant further clinical development .

Relevant Papers Several papers have been published on Milciclib. One paper discusses the association of PAFAH1B3 with poor prognosis and T-cell exhaustion microenvironment in hepatocellular carcinoma . Another paper discusses a phase I trial that evaluated the safety and tolerability of Milciclib in combination with gemcitabine in patients with refractory solid tumors .

生化分析

Biochemical Properties

Milciclib is characterized as a potent nanomolar inhibitor of multiple cyclin-dependent kinases . It interacts with these enzymes, inhibiting their activity and thereby controlling cell growth . The nature of these interactions involves the binding of Milciclib to the active sites of these enzymes, preventing them from catalyzing their respective reactions .

Cellular Effects

Milciclib has demonstrated significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Milciclib has been shown to block glucose consumption in certain lung cancer cells by decreasing SLC2A1 (GLUT1) mRNA and protein levels and inhibiting glucose transport .

Molecular Mechanism

The mechanism of action of Milciclib involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Milciclib exerts its effects at the molecular level by binding to cyclin-dependent kinases and inhibiting their activity . This results in the downregulation of several proteins and pathways, providing a molecular basis for its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Milciclib have been observed to change over time. In a Phase 2a trial, Milciclib was administered as a single therapy in sorafenib-resistant patients with hepatocellular carcinoma (HCC). The treatment was well-tolerated with manageable toxicities, and no drug-related deaths were recorded .

Dosage Effects in Animal Models

The effects of Milciclib have been studied in animal models, with the observed effects varying with different dosages . In an orthotopic model of HCC, sub-optimal doses of Milciclib were used to assess the synergistic or additive effects of the combination treatment .

Metabolic Pathways

Milciclib is involved in several metabolic pathways. It interacts with enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels . For instance, Milciclib has been shown to suppress the multiple tumorigenic pathways that are activated due to the activation of the KRAS gene .

准备方法

马来酸米西立布的合成涉及多个步骤,首先是核心结构的制备,然后是各种官能团的引入。工业生产方法通常涉及在受控条件下使用有机溶剂和试剂,以确保高产率和纯度。 一种方法是将化合物溶解在二甲基亚砜中,然后加入聚乙二醇和吐温 80,最后与去离子水混合 .

化学反应分析

马来酸米西立布会经历各种化学反应,包括:

    氧化: 此反应涉及氧的添加或氢的去除。常见的试剂包括过氧化氢和高锰酸钾。

    还原: 此反应涉及氢的添加或氧的去除。常见的试剂包括氢化锂铝和硼氢化钠。

    取代: 此反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

相似化合物的比较

马来酸米西立布在其同时抑制多种激酶的能力方面是独一无二的,使其成为一种有效的抗肿瘤剂。类似的化合物包括:

    帕博西利: 另一种用于治疗乳腺癌的细胞周期蛋白依赖性激酶抑制剂。

    利博西利: 一种与其他疗法联合使用的细胞周期蛋白依赖性激酶抑制剂,用于治疗乳腺癌。

    阿贝西利: 一种用于治疗乳腺癌的细胞周期蛋白依赖性激酶抑制剂。

与这些化合物相比,马来酸米西立布在更广泛的癌症中显示出更广泛的激酶抑制和潜在的疗效 .

属性

{ "Design of the Synthesis Pathway": "Milciclib can be synthesized via a multi-step process that involves the reaction of several starting materials to form the final product. The synthesis pathway involves the coupling of two key intermediates, which are prepared separately and then combined to form Milciclib.", "Starting Materials": [ "2-chloro-4-iodopyrimidine", "2,6-dichloro-4-(3,4-dimethoxyphenyl)pyrimidine", "sodium hydride", "N,N-dimethylformamide", "triethylamine", "palladium(II) acetate", "copper(II) sulfate pentahydrate", "sodium ascorbate", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Preparation of 2-chloro-4-iodopyrimidine by reacting 2-chloropyrimidine with sodium iodide in the presence of copper(II) sulfate pentahydrate and sodium ascorbate.", "Step 2: Preparation of 2,6-dichloro-4-(3,4-dimethoxyphenyl)pyrimidine by reacting 2,6-dichloropyrimidine with 3,4-dimethoxybenzaldehyde in the presence of sodium hydride and N,N-dimethylformamide.", "Step 3: Coupling of the two intermediates prepared in steps 1 and 2 by reacting them in the presence of palladium(II) acetate, triethylamine, and acetic acid in N,N-dimethylformamide.", "Step 4: Purification of the crude product obtained in step 3 by column chromatography using a mixture of ethanol and ethyl acetate as the eluent to obtain Milciclib in pure form." ] }

802539-81-7

分子式

C29H36N8O5

分子量

576.6 g/mol

IUPAC 名称

(Z)-but-2-enedioic acid;N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5H-pyrazolo[4,3-h]quinazoline-3-carboxamide

InChI

InChI=1S/C25H32N8O.C4H4O4/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33;5-3(6)1-2-4(7)8/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI 键

DGVCEXQFNYYRQI-BTJKTKAUSA-N

手性 SMILES

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=C\C(=O)O)\C(=O)O

SMILES

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C

规范 SMILES

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=CC(=O)O)C(=O)O

外观

Solid powder

802539-81-7

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

miliciclib
N,1,4,4-tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo(4,3-h)quinazoline-3-carboxamide
PHA 848125
PHA-848125
PHA-848125AC
PHA848125

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Milciclib
Reactant of Route 2
Reactant of Route 2
Milciclib
Reactant of Route 3
Reactant of Route 3
Milciclib
Reactant of Route 4
Reactant of Route 4
Milciclib
Reactant of Route 5
Reactant of Route 5
Milciclib
Reactant of Route 6
Reactant of Route 6
Milciclib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。